
Phenolphthaleinglucuronicacidsodiumsalt
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Overview
Description
Phenolphthaleinglucuronicacidsodiumsalt, also known as Phenolphthalein β-D-glucuronide sodium salt, is a chemical compound with the molecular formula C26H21O10Na and a molecular weight of 516.43 g/mol . It is a β-glucuronidase substrate and is often used in biochemical assays to measure β-glucuronidase activity . This compound is soluble in water and is typically stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenolphthaleinglucuronicacidsodiumsalt is synthesized through the glucuronidation of phenolphthalein. The process involves the reaction of phenolphthalein with glucuronic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glucuronidation reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phenolphthaleinglucuronicacidsodiumsalt undergoes various chemical reactions, including:
Hydrolysis: In the presence of β-glucuronidase, the compound is hydrolyzed to release phenolphthalein and glucuronic acid.
Oxidation and Reduction: The phenolphthalein moiety can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzyme, typically at physiological pH and temperature.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Phenolphthalein and glucuronic acid.
Oxidation: Various oxidized forms of phenolphthalein.
Reduction: Reduced forms of phenolphthalein.
Scientific Research Applications
Enzymatic Assays
Phenolphthalein glucuronic acid sodium salt serves as a substrate in various enzymatic assays aimed at quantifying glucuronic acid levels. A notable method involves the enzymatic determination of free and conjugated glucuronic acid using uronic acid dehydrogenase. This method allows for the sensitive detection of glucuronic acid concentrations through the spectrophotometric measurement of NADH produced during the reaction:
- Methodology : The assay involves incubating the sample with uronic acid dehydrogenase and measuring the absorbance change at specific wavelengths to determine glucuronic acid levels.
- Sensitivity : The assay is highly sensitive, capable of detecting concentrations from 0.5 to 20 µg of glucuronic acid per test with less than 3% deviation from theoretical values .
Drug Metabolism Studies
The compound plays a crucial role in pharmacokinetic studies, particularly in understanding drug metabolism and excretion pathways. Phenolphthalein glucuronic acid sodium salt is used to model the metabolism of drugs that undergo glucuronidation, a common phase II metabolic pathway where drugs are conjugated with glucuronic acid to facilitate excretion:
- Research Findings : Studies have demonstrated that phenolphthalein glucuronide can be effectively used to evaluate the activity of β-glucuronidase in various biological samples, aiding in the assessment of drug clearance rates and potential toxicity .
Cancer Research
Recent investigations have highlighted the potential of phenolphthalein glucuronic acid sodium salt in cancer research, particularly concerning its role in evaluating the metabolic pathways involved in tumor progression:
- Case Study Example : In a study involving patients with stomach cancer, the levels of phenolphthalein glucuronide were analyzed to understand its relationship with tumor markers and disease progression .
- Mechanistic Insights : The hydrolysis of phenolphthalein glucuronide by β-glucuronidase has been linked to the release of active phenolphthalein, which may influence cellular signaling pathways relevant to cancer development .
Mechanism of Action
The primary mechanism of action of Phenolphthaleinglucuronicacidsodiumsalt involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety, releasing phenolphthalein, which can then be detected spectrophotometrically . This reaction is used to measure β-glucuronidase activity in various biological and environmental samples .
Comparison with Similar Compounds
Phenolphthaleinglucuronicacidsodiumsalt is unique due to its specific use as a β-glucuronidase substrate. Similar compounds include:
Phenolphthalein: Used as a pH indicator and laxative.
4-Nitrophenyl β-D-glucuronide: Another β-glucuronidase substrate used in similar assays.
Phenolphthalein bisphosphate tetrasodium salt: Used in biochemical assays for different enzyme activities.
This compound stands out due to its specific application in measuring β-glucuronidase activity, making it a valuable tool in various scientific fields .
Biological Activity
Phenolphthalein glucuronic acid sodium salt, also known as phenolphthalein β-D-glucuronide sodium salt, is a compound widely studied for its biological activity, particularly as a substrate for the enzyme β-glucuronidase. This article delves into its biological properties, mechanisms of action, and applications in research, supported by data tables and relevant case studies.
- Molecular Formula : C26H22O10Na
- Molecular Weight : 516.43 g/mol
- CAS Number : 6820-54-8
Biological Activity
Phenolphthalein glucuronic acid sodium salt serves primarily as a substrate for β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides to release aglycones (the original phenolic compounds). This property is particularly useful in various biochemical assays and studies involving drug metabolism and detoxification processes.
- Substrate Hydrolysis : When phenolphthalein glucuronide is acted upon by β-glucuronidase, it releases phenolphthalein, which can be quantitatively measured. This reaction is crucial for assessing enzyme activity in biological samples.
- pH Dependence : The enzymatic activity of β-glucuronidase is optimal at a pH range of 4.5 to 5.0, which is essential for accurate assay conditions .
Applications in Research
Phenolphthalein glucuronic acid sodium salt has been utilized in various studies:
- Enzyme Activity Assays : It is commonly used to measure β-glucuronidase activity in different biological samples, including liver extracts and urine .
- Drug Metabolism Studies : Researchers have employed this compound to study the metabolism of drugs that undergo glucuronidation, providing insights into pharmacokinetics and toxicology .
Case Studies
-
Detection of Glucuronide Metabolites :
A study demonstrated the use of phenolphthalein glucuronide in detecting metabolites derived from opioids. The hydrolysis efficiency varied significantly depending on the source of β-glucuronidase used (e.g., from Helix pomatia vs. Escherichia coli) . -
Quantitative Analysis of Glucuronic Acid :
Another research focused on developing a sensitive assay for free and conjugated glucuronic acid using phenolphthalein glucuronide as a standard. The method showed high precision with less than 3% deviation in measurements .
Table 1: Comparison of Enzyme Sources for Hydrolysis Efficiency
Enzyme Source | Codeine Recovery (%) | Morphine Recovery (%) |
---|---|---|
Patella vulgata | 21 | 64 |
Helix pomatia | 11 | 35 |
Escherichia coli | 9 | 9 |
Table 2: Optimal Conditions for β-Glucuronidase Activity
Parameter | Optimal Value |
---|---|
pH | 4.5 - 5.0 |
Temperature | 37 °C |
Substrate Concentration | Varies (assay-specific) |
Properties
Molecular Formula |
C26H21NaO10 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
sodium;4-[3-oxo-1-[4-[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoyl]oxyphenyl]-2-benzofuran-1-yl]phenolate |
InChI |
InChI=1S/C26H22O10.Na/c27-13-20(29)21(30)22(31)23(32)25(34)35-17-11-7-15(8-12-17)26(14-5-9-16(28)10-6-14)19-4-2-1-3-18(19)24(33)36-26;/h1-13,20-23,28-32H;/q;+1/p-1/t20-,21+,22-,23-,26?;/m0./s1 |
InChI Key |
NOCRZCQVQRDTAS-JWIBQNAXSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)C(C(C(C(C=O)O)O)O)O.[Na+] |
Origin of Product |
United States |
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